molecular formula C18H14N4O3S B14935649 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B14935649
M. Wt: 366.4 g/mol
InChI Key: HKNDBZLXEAXLLX-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features both phthalazinone and benzothiazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzothiazole moiety: This often involves the condensation of o-aminothiophenol with a carboxylic acid derivative.

    Coupling of the two moieties: The final step involves coupling the phthalazinone and benzothiazole moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.

    Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of the phthalazinone and benzothiazole moieties, which may confer a distinct set of biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O3S/c1-25-10-6-7-13-15(8-10)26-18(19-13)20-16(23)9-14-11-4-2-3-5-12(11)17(24)22-21-14/h2-8H,9H2,1H3,(H,22,24)(H,19,20,23)

InChI Key

HKNDBZLXEAXLLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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